molecular formula C17H14FNO3S B3020112 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide CAS No. 838592-14-6

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide

Cat. No. B3020112
CAS RN: 838592-14-6
M. Wt: 331.36
InChI Key: XUNPWKQPBBGGRF-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide, also known as DFB, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DFB belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic properties. In

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide is not fully understood. However, it has been proposed that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide exerts its biological activity by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and cytokines. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide has also been shown to exhibit analgesic properties by inhibiting the production of prostaglandins.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide exhibits a range of biological activities, making it a versatile compound for use in a variety of experiments. However, there are also some limitations to the use of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for research on N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide. One area of research is the development of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide analogs with improved biological activity and reduced cytotoxicity. Additionally, the mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide is not fully understood, and further research is needed to elucidate its molecular targets. Finally, the potential applications of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide in the treatment of cancer and inflammatory diseases warrant further investigation.

Synthesis Methods

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide involves the reaction of 3-fluoro-N-phenylbenzamide with thionyl chloride and sulfur dioxide. The resulting compound is then treated with hydrogen peroxide to yield N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide. This method has been reported to yield N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide in high purity and yield.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic properties. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide has also been shown to exhibit analgesic properties by inhibiting the production of prostaglandins.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c18-14-6-4-5-13(11-14)17(20)19(15-7-2-1-3-8-15)16-9-10-23(21,22)12-16/h1-11,16H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNPWKQPBBGGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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